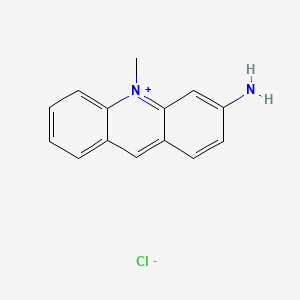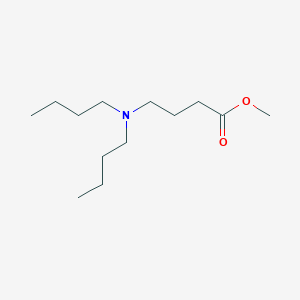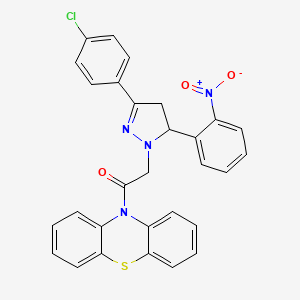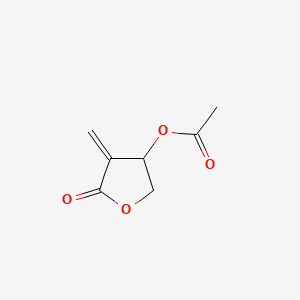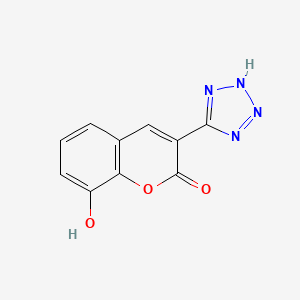
2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by the presence of a benzopyran core with a hydroxy group at the 8th position and a tetrazolyl group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common method starts with the preparation of the benzopyran core, followed by the introduction of the hydroxy group at the 8th position and the tetrazolyl group at the 3rd position. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process may also involve purification steps such as crystallization or chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tetrazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the tetrazolyl group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its use in the synthesis of coumarin derivatives.
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-:
Uniqueness: What sets 2H-1-Benzopyran-2-one, 8-hydroxy-3-(1H-tetrazol-5-yl)- apart is the presence of the tetrazolyl group, which imparts unique chemical reactivity and potential biological activities not found in other benzopyran derivatives.
Propriétés
Numéro CAS |
75055-18-4 |
|---|---|
Formule moléculaire |
C10H6N4O3 |
Poids moléculaire |
230.18 g/mol |
Nom IUPAC |
8-hydroxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C10H6N4O3/c15-7-3-1-2-5-4-6(9-11-13-14-12-9)10(16)17-8(5)7/h1-4,15H,(H,11,12,13,14) |
Clé InChI |
UOYJXGHNJLFTDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)OC(=O)C(=C2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



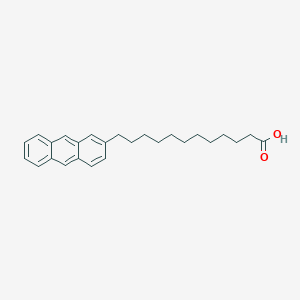
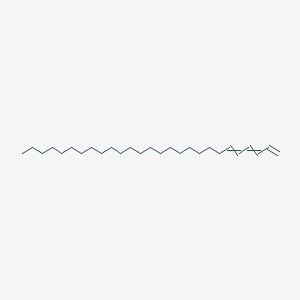
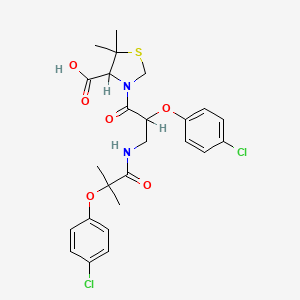
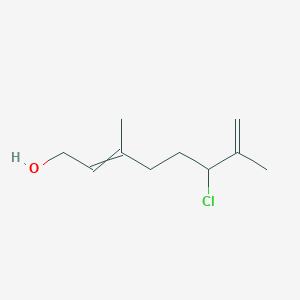
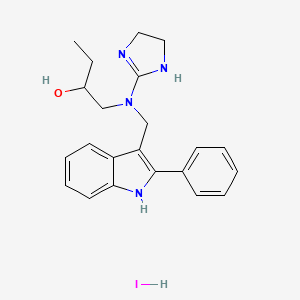
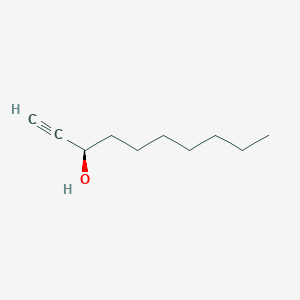

![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
